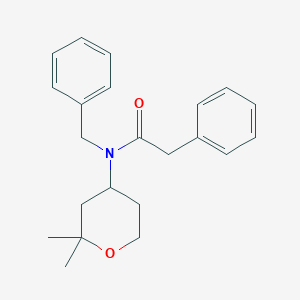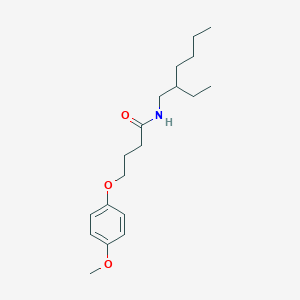![molecular formula C17H19BrO3 B4980099 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as BODIPY, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it highly versatile and useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is based on its unique structure, which allows it to absorb and emit light at specific wavelengths. When excited by a light source, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene molecules emit light at a longer wavelength, which can be detected and measured. This property makes 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene a valuable tool for imaging and sensing.
Biochemical and Physiological Effects:
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It is non-toxic and does not interfere with cellular processes, making it ideal for use in live cell imaging and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its high fluorescence intensity, which allows for sensitive detection and imaging. It is also highly photostable, meaning that it can withstand repeated exposure to light without losing its fluorescence. However, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has some limitations, including its sensitivity to pH and other environmental factors, which can affect its fluorescence properties. Additionally, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not suitable for all applications and may require modification or optimization for specific experiments.
Direcciones Futuras
There are many future directions for 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene research, including the development of new synthesis methods, the optimization of existing applications, and the exploration of new applications. One area of focus is the development of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene-based sensors for detecting specific molecules and environmental factors. Additionally, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene could be used in combination with other imaging and sensing techniques to provide more comprehensive data on cellular processes and interactions.
Métodos De Síntesis
The synthesis of 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene involves several steps, including the condensation of an aldehyde with an amine, followed by the addition of a boron compound. The final step involves the substitution of a bromine atom for a hydrogen atom on the benzene ring. The resulting compound is a highly fluorescent dye that can be purified and used in a variety of applications.
Aplicaciones Científicas De Investigación
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene has a wide range of applications in scientific research, including imaging, sensing, and labeling. It is commonly used in fluorescence microscopy to visualize cellular structures and processes. It can also be used to label proteins and other biomolecules for tracking and quantification. Additionally, 5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be used as a sensor for detecting changes in pH, metal ions, and other environmental factors.
Propiedades
IUPAC Name |
5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)11-13(2)17(12)21-9-8-20-16-7-5-4-6-15(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIKQOIOSBYELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC=C2OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)

![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)

![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)